2-{4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE
Overview
Description
2-{4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE is a complex organic compound that features a unique combination of functional groups, including a quinoline derivative, a thiophene ring, and a nitrile group
Preparation Methods
The synthesis of 2-{4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of the thiophene ring: This step may involve a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of thiophene is coupled with a halogenated quinoline intermediate.
Functionalization with the nitrile group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-{4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Electrophilic aromatic substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE has several scientific research applications, including:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-{4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions. The pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-{4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE include:
Quinoline derivatives: Compounds with a quinoline core, such as chloroquine or quinine, which are known for their antimalarial properties.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid, which are used in organic electronics and as building blocks in organic synthesis.
Nitrile-containing compounds: Molecules such as benzonitrile, which are used as solvents and intermediates in organic synthesis.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
2-[4-(4-methylsulfanylphenyl)-2,5-dioxo-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2S2/c1-32-18-13-11-17(12-14-18)20-15-25(31)29(22-8-6-9-23(30)26(20)22)27-21(16-28)19-7-4-2-3-5-10-24(19)33-27/h11-14,20H,2-10,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBGYLJPYVYUEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CC(=O)N(C3=C2C(=O)CCC3)C4=C(C5=C(S4)CCCCCC5)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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